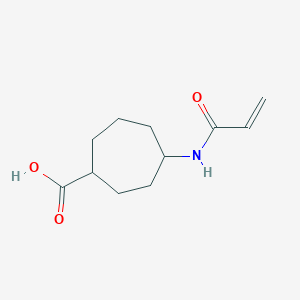
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PACHC and is a member of the cycloheptane family of amino acids.
作用机制
The mechanism of action of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid varies depending on the application. In medicinal chemistry, PACHC has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various disease processes. In biochemistry, PACHC has been used as a building block for the synthesis of peptides and proteins with specific structural and functional properties. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers with controlled degradation rates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid are also dependent on the application. In medicinal chemistry, PACHC has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties by inhibiting the activity of certain enzymes involved in disease processes. In biochemistry, PACHC has been used as a building block for the synthesis of peptides and proteins with specific structural and functional properties. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers with controlled degradation rates.
实验室实验的优点和局限性
The advantages of using 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid in lab experiments include its ability to serve as a building block for the synthesis of novel peptides and proteins, its potential applications in medicinal chemistry, and its use as a monomer for the synthesis of biodegradable polymers. The limitations of using PACHC in lab experiments include its complex synthesis method, its limited availability, and its potential toxicity.
未来方向
There are several future directions for the study of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid. One potential direction is the development of novel peptides and proteins with specific structural and functional properties using PACHC as a building block. Another potential direction is the synthesis of biodegradable polymers with controlled degradation rates using PACHC as a monomer. Additionally, further research is needed to fully understand the mechanism of action of PACHC and its potential applications in medicinal chemistry.
合成方法
The synthesis of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid is a complex process that involves several steps. The first step is the synthesis of the cycloheptane ring, which is achieved by a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting product is then subjected to a series of reactions, including reduction, acylation, and deprotection, to yield the final product, 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid.
科学研究应用
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PACHC has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties. In biochemistry, PACHC has been used as a building block for the synthesis of novel peptides and proteins. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers.
属性
IUPAC Name |
4-(prop-2-enoylamino)cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-9-5-3-4-8(6-7-9)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZXYSDYPOSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-enamido)cycloheptane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

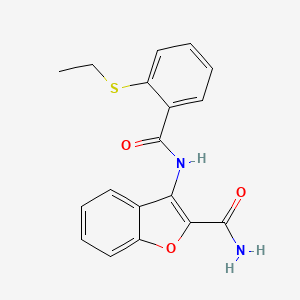
![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)
![2-hydroxy-N-(3-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)
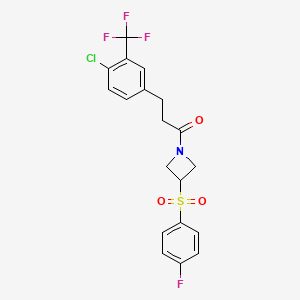
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)
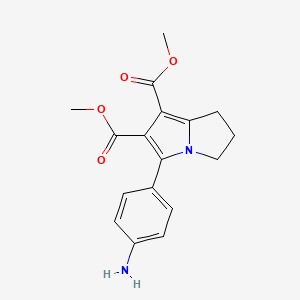
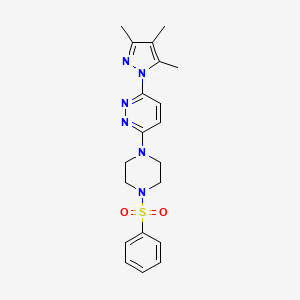
![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2829883.png)
![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2829886.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)
![{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate](/img/structure/B2829891.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)
